3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid
Description
3-(2,4-Dioxo-1,3-diazinan-1-yl)propanoic acid is a heterocyclic carboxylic acid featuring a six-membered 1,3-diazinan-2,4-dione ring (a saturated 1,3-diazine with two ketone groups) attached to a propanoic acid backbone. The diazinane dione moiety provides hydrogen-bonding sites, which may enhance interactions with biological targets, while the carboxylic acid group allows for further functionalization (e.g., salt formation, esterification, or conjugation) .
Properties
IUPAC Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-5-1-3-9(7(13)8-5)4-2-6(11)12/h1-4H2,(H,11,12)(H,8,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTULSKDBZDNBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various biochemical studies. In medicine, it is investigated for its potential therapeutic properties. Additionally, the compound finds applications in industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Differences and Implications
Core Heterocycle: The 1,3-diazinan-2,4-dione ring in the target compound is a six-membered saturated ring, offering conformational flexibility compared to the five-membered thiazolidinedione () or aromatic quinazoline dione (). This flexibility may influence binding affinity in biological systems .
Substituent Effects: The sulfonamide group in 4-(2,4-dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide () enhances hydrophilicity and may confer antimicrobial activity, a common trait in sulfonamide derivatives .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for ’s sulfonamide derivative, replacing the sulfonamide precursor with a propanoic acid derivative. Cyclization with urea under acidic conditions is a plausible route . In contrast, the spirocyclic analog () requires specialized reagents or catalysts to form the spiro junction, increasing synthetic complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
